molecular formula C8H5BrS B1329661 2-Bromobenzo[B]thiophene CAS No. 5394-13-8

2-Bromobenzo[B]thiophene

Cat. No.: B1329661
CAS No.: 5394-13-8
M. Wt: 213.1 g/mol
InChI Key: WIFMYMXKTAVDSQ-UHFFFAOYSA-N
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Description

2-Bromobenzo[b]thiophene is an organic compound with the chemical formula C8H5BrS. It is a brominated derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It’s known that brominated benzo[b]thiophenes are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .

Mode of Action

It has been used in the stereoselective preparation of halogenated benzoxazines via enantioselective halocyclization of o-anilidostyrenes using chiral anion phase-transfer catalysts . This suggests that 2-Bromobenzo[B]thiophene may interact with its targets through halogen bonding or other types of chemical interactions.

Result of Action

Its use in the synthesis of various organic compounds suggests that it could have diverse effects depending on the specific context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . The presence of other chemicals, temperature, pH, and other factors could also potentially influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

2-Bromobenzo[B]thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to altered cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In some cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This can lead to changes in gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, which can result in cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity . For example, the compound can inhibit the activity of certain kinases, which are critical for cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to result in cumulative cellular damage, particularly in in vitro studies . In vivo studies have also indicated that prolonged exposure can lead to significant alterations in cellular function, including changes in metabolic activity and increased oxidative stress.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can result in significant toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular processes occur . At high doses, this compound can induce severe toxicity, including liver and kidney damage, as well as adverse effects on the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the product.

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMYMXKTAVDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202227
Record name Benzo(b)thiophene, 2-bromo-
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Molecular Weight

213.10 g/mol
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CAS No.

5394-13-8
Record name Benzo(b)thiophene, 2-bromo-
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Record name 2-BROMOBENZO[B]THIOPHENE
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Record name 2-Bromobenzo[b]thiophene
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Record name 2-Bromobenzothiophene
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Synthesis routes and methods

Procedure details

Starting from the commercially available 3-bromobenzo[b]thiophene (5), a synthetic route to poly(2,2′-bisbenzo[b]thiophene) (4) is outlined below in Scheme 1. 3-bromobenzo[b]thiophene (5) is alkylated to (6) using an alkyl grignard and Ni(dppp)Cl2. Benzo[b]thiophene (6) is brominated at the 2-position using n-butyllithium followed by bromine to yield (7). 2-Bromobenzo[b]thiophene (7) is homo-coupled using a liganded nickel complex reducing agent (generated from NaH, t-AmONa, Ni(OAc)2 and bipyridine) to yield 2,2′-bisbenzo[b]thiophene (2). Bromination of 2,2′-bisbenzo[b]thiophene (2) with N-bromosuccinimide or bromine water yields 5-5′-dibromo 2,2′-bisbenzo[b]thiophene (8).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reactivity of 2-Bromobenzo[B]thiophene with strong bases?

A1: Research indicates that this compound undergoes interesting reactions with potassium amide in liquid ammonia. Specifically, it has been observed that the bromine atom can migrate to the adjacent carbon atom. [] This suggests a mechanism involving the formation of a reactive intermediate, possibly a carbanion, which then undergoes rearrangement. Further investigation into this bromine migration could provide insights into the reactivity and potential synthetic applications of this compound and related compounds.

Q2: Is there evidence of intermolecular interactions during reactions of this compound with strong bases?

A2: Yes, studies suggest that intermolecular transbromination might occur during the reaction of this compound with potassium amide in liquid ammonia. [] This implies that the bromine atom transfer can happen not only within the same molecule but also between different molecules of this compound. Further research is needed to fully elucidate the mechanism and factors influencing this intermolecular transbromination.

Q3: What are the structural characteristics of this compound?

A3: While a full spectroscopic analysis is not available in the provided research, mass spectrometry data is available for this compound-3-carbaldehyde (a derivative of this compound) and 2-Bromo-3-(dibromomethyl)benzo[b]thiophene. [] This data helps to understand the fragmentation pattern of these molecules upon ionization, providing valuable information about their structure and bond strengths. More comprehensive spectroscopic studies including NMR and IR would be beneficial to fully characterize this compound.

Q4: How can this compound be used in synthesis?

A4: this compound acts as a valuable starting material in organic synthesis. One example highlights its use in synthesizing complex polycyclic structures. [] Specifically, it can be reacted with cinnamoyl chloride to produce (2-Bromobenzo[B]thiophen-3-yl)(α-styryl)keton, which can then undergo further reactions to create diverse heterocyclic compounds, including 3-Hydroxy-2H-naphtho[1,8-bc]thiophen-2-one. This example showcases the potential of this compound as a building block for synthesizing molecules with potential biological and material science applications.

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